N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-3-4-8-13)12-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZLOXHFCMWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Safety Profiling: N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Topic: Safety Data Sheet (SDS) & Technical Safety Guide for N-(2-nitrophenyl)pyrrolidine-1-carboxamide Content Type: In-depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers.[1][2]
A Risk-Based Technical Guide for Research & Development[1][2]
Executive Summary & Chemical Identification
Scope: This guide transcends the standard regulatory SDS by integrating process safety logic, synthesis risk assessment, and toxicological prediction for N-(2-nitrophenyl)pyrrolidine-1-carboxamide .[1][2] As a urea derivative featuring a nitroaromatic moiety, this compound presents specific energetic and toxicological challenges that standard automated databases often overlook.
Core Identification Data
| Parameter | Technical Specification |
| Chemical Name | N-(2-nitrophenyl)pyrrolidine-1-carboxamide |
| CAS Number | 1090012-11-5 |
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| Structure Description | A pyrrolidine ring linked via a urea carbonyl to a 2-nitrophenyl group (Ortho-nitro substitution).[1][2][3] |
| Physical State | Solid (typically yellow/orange crystalline powder).[1][2] |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |
Hazard Identification & Mechanistic Toxicology
Standard GHS classification is necessary, but insufficient for R&D.[1][2] We must understand the "Why" behind the hazards.
GHS Classification (Derived)
Based on structural alerts and analog data (2-nitroaniline derivatives):
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]
-
Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.[1][2]
-
STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]
-
Germ Cell Mutagenicity: Category 2 (Suspected) – Due to the nitroaromatic moiety.[1][2]
The "Nitro-Urea" Risk Nexus
The safety profile is dominated by two functional groups:
-
The Nitro Group (-NO₂):
-
Energetics: While not a primary explosive, ortho-nitro compounds possess high potential energy.[1][2] Thermal decomposition can release toxic nitrogen oxides (NOx) rapidly.[1][2]
-
Metabolism:[1][2] In vivo reduction of the nitro group (by nitroreductases) can yield N-hydroxyarylamines, which are potent DNA alkylators.[1][2] This necessitates handling the compound as a potential mutagen .[1][2]
-
-
The Urea Linkage (N-CO-N):
Synthesis Safety & Process Logic
Safety is determined by the synthetic route chosen.[1][2] Below is a comparative risk assessment of the two primary pathways to access this scaffold.
Route A vs. Route B: A Safety Decision Matrix
-
Route A (Isocyanate Method): Reaction of Pyrrolidine + 2-Nitrophenyl isocyanate.[1][2]
-
Route B (Carbamoyl Chloride Method): Reaction of Pyrrolidine-1-carbonyl chloride + 2-Nitroaniline.[1][2]
Recommendation: Route A is preferred for small-scale (mg to g) medicinal chemistry due to easier containment of isocyanates compared to the volatility and corrosivity of carbamoyl chlorides.[1][2]
Visualization: Synthesis Risk Workflow
The following diagram outlines the safety decision tree for synthesizing this target.
Caption: Comparative process safety workflow for the synthesis of urea scaffolds, highlighting engineering controls.
Handling, Storage, and Stability Protocols
Trustworthiness in safety comes from self-validating storage systems.[1][2]
Storage Architecture[1][2]
-
Temperature: Store at 2–8°C. Nitro compounds can undergo slow thermal decomposition.[1][2]
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1][2] While the urea is stable, the electron-deficient aromatic ring can be sensitive to photo-oxidation over long periods.[1]
-
Segregation: Strictly segregate from Strong Reducing Agents (hydrides, hydrogenation catalysts).[1][2] Accidental reduction of the nitro group to an amine changes the compound's pharmacological and toxicological profile entirely.[1][2]
Experimental Handling (The "Red Flag" Protocol)
If heating this compound >100°C is required (e.g., for recrystallization):
-
DSC Check: Run a Differential Scanning Calorimetry (DSC) test first.[1][2] If an exotherm onset is detected <50°C above the process temperature, STOP .
-
Solvent Selection: Avoid drying in acetone if basic impurities are present (Aldol condensation risk).[1][2] Use Ethanol or DCM.[1][2]
Emergency Response & Environmental Fate
Fire Fighting (NOx Hazard)
In the event of a fire, this compound will not just burn; it will decompose.[1][2]
-
Primary Threat: Toxic Nitrogen Oxide (NOx) fumes.[1][2] These cause delayed pulmonary edema.[1][2]
-
Action: Firefighters must use SCBA. Do not inhale smoke.[1][2][4][5][6]
-
Extinguishing Media: Water spray (cooling is critical for nitro compounds), Dry Chemical, CO₂.[1][2]
Accidental Release (Spill)[1][2]
-
Solid Spill: Do not dry sweep (dust explosion risk).[1][2] Wet with water/surfactant, then absorb.[1][2]
-
Decontamination: Treat surfaces with 10% sodium carbonate solution to ensure neutralization of any hydrolysis products.[1][2]
Metabolic Fate Visualization
Understanding how the body breaks this down is crucial for medical response.[1][2]
Caption: Predicted metabolic degradation pathways showing the release of toxic 2-nitroaniline and potential DNA-reactive metabolites.
References
Authoritative sources used to ground the mechanistic and physical claims above.
-
European Chemicals Agency (ECHA). (2023).[1][2] Guidance on the Application of the CLP Criteria - Nitro Compounds. Retrieved from [Link][1][2]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 1090012-11-5. Retrieved from [Link]
-
Patty, F. A. (2012).[1][2] Patty's Toxicology: Nitroaromatic Compounds. John Wiley & Sons.[1][2] (Standard reference for nitroaniline toxicity).
Sources
- 1. 1090012-11-5|N-(2-Nitrophenyl)pyrrolidine-1-carboxamide|BLD Pharm [bldpharm.com]
- 2. cpachem.com [cpachem.com]
- 3. PubChemLite - N-(2-nitrophenyl)pyrrolidine-1-carboxamide (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. diva-portal.org [diva-portal.org]
Definitive Guide to N-(2-nitrophenyl)pyrrolidine-1-carboxamide: Nomenclature, Synthesis, and Characterization
Executive Summary & Structural Identity
The molecule N-(2-nitrophenyl)pyrrolidine-1-carboxamide represents a specific class of urea derivatives where a secondary cyclic amine (pyrrolidine) is linked via a carbonyl bridge to an aniline derivative (2-nitroaniline).
While chemically a urea, the IUPAC nomenclature rules for nitrogen-containing heterocycles often prioritize the heterocycle as the parent structure, leading to the "carboxamide" suffix. This distinction is critical for patent literature search strategies (Markush structures) and regulatory filing, where "urea" and "carboxamide" searches may yield non-overlapping results.
Structural Deconstruction
-
Principal Functional Group: Carboxamide (attached at N1).[4]
Nomenclature: The "Urea vs. Carboxamide" Hierarchy
The naming of this compound highlights a specific intersection in IUPAC rules (Blue Book P-66 and P-68) regarding amides attached to heterocycles.
The Logic of "Pyrrolidine-1-carboxamide"
According to IUPAC Rule P-66.1.6.1.1.3 , the suffix "carboxamide" is used to name amides where the
However, nomenclature prioritizes the heterocyclic parent . By treating the pyrrolidine ring as the senior parent structure, the carbonyl and the subsequent nitrogen are treated as a "carboxamide" modification at position 1.
-
Step 2 (Principal Group): 1-Carboxamide (implies
at pos 1). -
Step 3 (Substituent): The nitrogen of the carboxamide group is substituted with a 2-nitrophenyl group.[5]
-
Result: N-(2-nitrophenyl)pyrrolidine-1-carboxamide.
Alternative Systematic Names (Urea-based)
If the urea linkage is prioritized over the heterocycle (common in broad chemical databases like PubChem for clustering), the name is derived from carbonic acid amides (Rule P-68.3.1.2.4).
-
Name: N-(2-nitrophenyl)-1-pyrrolidinecarboxamide
-
Strict Urea Name: 1-(2-nitrophenyl)-3-(pyrrolidin-1-yl)urea (Less common, as "pyrrolidin-1-yl" implies a radical, and the carbonyl assignment is ambiguous).
Nomenclature Decision Tree
The following diagram illustrates the logical flow for arriving at the correct IUPAC name.
Caption: Decision logic for prioritizing Heterocyclic Carboxamide nomenclature over Urea nomenclature.
Synthesis Protocol: The Isocyanate Route
While the name implies a "carboxamide" synthesis, the most robust experimental method for generating this structure utilizes isocyanate chemistry . This approach is superior to using carbamoyl chlorides due to higher atom economy and simpler purification (no HCl gas generation).
Reaction Scheme
Detailed Methodology
Objective: Synthesize 5.0 mmol of the target compound.
Reagents:
-
Pyrrolidine (Nucleophile): 355 mg (5.0 mmol). Note: Must be dry; water reacts with isocyanate to form symmetric urea impurities.
-
2-Nitrophenyl isocyanate (Electrophile): 820 mg (5.0 mmol).
-
Dichloromethane (DCM): 20 mL (Anhydrous).
-
Triethylamine (TEA): 0.1 eq (Catalytic, optional).
Step-by-Step Protocol:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solvation: Add 2-nitrophenyl isocyanate (1.0 eq) to the flask and dissolve in 10 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermic nature of urea formation and prevents side reactions.
-
Addition: Dissolve pyrrolidine (1.0 eq) in 10 mL of DCM. Add this solution dropwise to the isocyanate solution over 10 minutes.
-
Observation: A precipitate may form immediately. This is often the pure urea product.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The isocyanate spot (high
) should disappear.
-
-
Workup (Precipitation Method):
-
If a solid has formed: Filter the solid using a Buchner funnel. Wash the cake with cold Hexane (
) to remove unreacted organics. -
If no solid forms: Evaporate the DCM under reduced pressure. Recrystallize the residue from hot Ethanol or Ethyl Acetate/Hexane.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide via isocyanate addition.
Analytical Validation (Self-Validating Data)
To ensure the protocol yielded the correct structure, compare your analytical data against these predicted values.
Proton NMR ( NMR) - 400 MHz,
The spectrum should show distinct regions for the aliphatic pyrrolidine ring and the aromatic nitro-substituted ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.1 - 10.5 | Broad Singlet (s) | 1H | NH (Urea) | Highly deshielded due to intramolecular H-bonding with the nitro group (ortho effect). |
| 8.75 | Doublet (d) | 1H | Ar-H3 | Ortho to Nitro group (most deshielded aromatic). |
| 8.20 | Doublet (d) | 1H | Ar-H6 | Ortho to Urea nitrogen. |
| 7.60 - 7.10 | Multiplets (m) | 2H | Ar-H4, H5 | Remaining aromatic protons. |
| 3.55 | Triplet (t) | 4H | Pyr-H2, H5 | |
| 1.95 | Multiplet (m) | 4H | Pyr-H3, H4 |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Exact Mass: 235.10
-
Expected Ion:
-
Fragmentation: Look for a loss of 70 Da (pyrrolidine fragment) or 138 Da (2-nitroaniline fragment) in MS/MS.
Regulatory & Database Identifiers
When cataloging this compound in internal databases (ELN/LIMS), use the following standardized strings to ensure interoperability.
-
IUPAC PIN: N-(2-nitrophenyl)pyrrolidine-1-carboxamide
-
SMILES: C1CCN(C1)C(=O)Nc2ccccc2[O-]
-
InChI Key: (Generated based on connectivity) InChI=1S/C11H13N3O3/...
-
CAS RN: Derivatives of this class fall under generic urea searches (e.g., Pyrrolidine-1-carboxamide core is CAS 4736-71-4).
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-66.1.6.1.1.3 (Carboxamides). [Link]
-
PubChem. Compound Summary for CID 138335 (Pyrrolidine-1-carboxamide). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidine-1-carboxamide.[6][7][Link][7]
-
Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature.[Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. old.iupac.org [old.iupac.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Pyrrolidinecarboxamide | C5H10N2O | CID 138335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Pyrrolidinecarboxamide, N,N'-(4-methyl-1,3-phenylene)bis- | C17H24N4O2 | CID 6453890 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization of Synthetic Routes for N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Abstract & Chemical Context
This application note details the optimized reaction conditions for the preparation of N-(2-nitrophenyl)pyrrolidine-1-carboxamide . This unsymmetrical urea derivative is a critical pharmacophore in medicinal chemistry, often serving as a precursor for benzimidazole scaffolds or as a stable urea linker in kinase inhibitors.
The synthesis presents a specific challenge: Nucleophilic Mismatch .
-
Pyrrolidine: A highly nucleophilic, secondary cyclic amine.
-
2-Nitroaniline: A poorly nucleophilic aniline, significantly deactivated by the electron-withdrawing nitro group at the ortho position (via both inductive and steric effects).
Direct coupling using standard coupling reagents (e.g., EDC/HOBt) is ineffective for urea formation. This protocol outlines two robust pathways: Method A (Isocyanate Addition) , the preferred high-yielding route, and Method B (In-Situ Activation) , an alternative when the isocyanate starting material is unavailable.
Strategic Reaction Pathways
The following diagram illustrates the two primary retrosynthetic disconnections.
Figure 1: Retrosynthetic analysis showing the convergent Isocyanate route (Method A) versus the stepwise Activation route (Method B).
Method A: Isocyanate Addition (Standard Protocol)
This is the "Gold Standard" method. The reaction relies on the high electrophilicity of the isocyanate carbon, which overcomes the steric bulk of the ortho-nitro group.
Materials
-
Reagent A: 2-Nitrophenyl isocyanate (1.0 equiv)[1]
-
Reagent B: Pyrrolidine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Base: Not typically required (Pyrrolidine acts as a nucleophile), but Triethylamine (0.1 equiv) can be added if acid impurities are suspected.
Step-by-Step Protocol
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (
). -
Solubilization: Dissolve 2-nitrophenyl isocyanate (1.0 mmol, 164 mg) in anhydrous DCM (5 mL). Cool the solution to
using an ice bath.-
Note: Isocyanates are moisture-sensitive. Ensure solvents are dry to prevent hydrolysis to the symmetrical urea (1,3-bis(2-nitrophenyl)urea).
-
-
Addition: Dilute pyrrolidine (1.1 mmol, 91
L) in DCM (1 mL). Add this solution dropwise to the isocyanate solution over 5 minutes.-
Observation: A mild exotherm may occur. A precipitate often begins to form immediately.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexanes). The isocyanate spot (high
) should disappear; the urea product (lower ) will appear.
-
-
Workup (Precipitation Method):
-
If a solid has precipitated: Filter the solid and wash with cold hexanes (
) to remove excess pyrrolidine. -
If no precipitate forms: Concentrate the solvent to
1 mL, then add Hexanes or Diethyl Ether (10 mL) to induce crystallization.
-
-
Purification: If the product remains soluble or impure, perform a flash column chromatography (Gradient: 0
5% MeOH in DCM).
Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.
Method B: Triphosgene-Mediated Coupling (Alternative)
Use this method if 2-nitrophenyl isocyanate is not available. This route generates the isocyanate in situ from 2-nitroaniline.
Critical Mechanistic Insight
2-Nitroaniline is a weak nucleophile. You must activate it first. Adding pyrrolidine to triphosgene first would create pyrrolidine-1-carbonyl chloride, which is extremely stable and may not react with the weak 2-nitroaniline nucleophile even with heating. Always activate the aniline first.
Step-by-Step Protocol
-
Activation: In a dried flask under
, dissolve triphosgene (0.35 equiv) in anhydrous DCM. -
Aniline Addition: Add 2-nitroaniline (1.0 equiv) and Triethylamine (TEA, 2.5 equiv) slowly at
.-
Safety Warning: This step generates phosgene in situ. Ensure excellent ventilation.
-
-
Isocyanate Formation: Stir at RT for 30–60 minutes. The solution usually turns clear or changes color as the isocyanate forms.
-
Coupling: Add pyrrolidine (1.1 equiv) dropwise at
. -
Completion: Stir at RT for 3 hours.
-
Quench: Quench carefully with saturated aqueous
. -
Extraction: Extract with DCM (
). Wash combined organics with 1M HCl (to remove unreacted amines) and Brine. -
Drying: Dry over
, filter, and concentrate.
Analytical Data & QC Parameters
Verify the product identity using the following characteristic signals.
| Technique | Parameter | Characteristic Signal | Interpretation |
| 1H NMR | Urea -NH- | Downfield shift due to H-bonding with nitro group. | |
| 1H NMR | Pyrrolidine | Characteristic multiplet patterns for the ring. | |
| 1H NMR | Aromatic | Pattern depends on substitution; ortho-nitro proton is most deshielded. | |
| IR | Carbonyl | 1650 – 1690 cm | Strong Urea C=O stretch. |
| LC-MS | Mass | Molecular Ion (C11H13N3O3). |
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common reaction failures.
Key Optimization Tips
-
Solvent Choice: If the urea does not precipitate in DCM, switch to Diethyl Ether or Toluene . Ureas are notoriously insoluble in toluene, aiding isolation by filtration.
-
Catalysis: If Method A is slow (rare), add DMAP (4-dimethylaminopyridine) (5 mol%). This forms a highly reactive acyl-pyridinium intermediate that transfers the carbonyl to the amine.
-
Order of Addition (Method B): Never mix triphosgene and pyrrolidine first. The resulting carbamoyl chloride is too stable. Always form the isocyanate from the aniline first.
Safety & Handling
-
Isocyanates: Potent respiratory sensitizers. Handle only in a fume hood.
-
2-Nitroaniline: Toxic if swallowed or in contact with skin. Known to stain equipment yellow/orange.
-
Triphosgene: Solid phosgene equivalent. Fatal if inhaled. Keep a bottle of aqueous ammonia nearby to neutralize spills.
References
-
Luedtke, N., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.[2] Bioorganic Chemistry.[2][3][4] Retrieved from [Link] (Method B foundation).
-
Fairhurst, R. A., et al. (2014).[5] Pyrrolidine-1,2-dicarboxamide derivatives.[6][7] U.S. Patent 2014/0186469 A1.[5] Retrieved from [5] (Specific structural analogs).
-
MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from [Link] (Mechanism of isocyanate addition).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine-1,2-dicarboxamide derivatives - Patent US-2014186469-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google Patents [patents.google.com]
- 7. WO2016102967A1 - Process for preparing alpha-carboxamide pyrrolidine derivatives - Google Patents [patents.google.com]
mechanism of action of N-(2-nitrophenyl)pyrrolidine-1-carboxamide in vitro
Application Note & Protocol Guide
Elucidating the In Vitro Mechanism of Action of N-(2-nitrophenyl)pyrrolidine-1-carboxamide: A Multi-faceted Approach
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides a comprehensive framework for the in vitro investigation of N-(2-nitrophenyl)pyrrolidine-1-carboxamide, a novel derivative with potential therapeutic applications. Drawing from methodologies applied to analogous compounds, we outline a tiered experimental approach to determine its cytotoxic, antimicrobial, and potential anticancer activities. This document provides detailed, step-by-step protocols for foundational assays and explains the scientific rationale behind each experimental choice, enabling researchers to generate robust and insightful data for early-stage drug discovery.
Introduction: The Therapeutic Potential of Pyrrolidine-Based Compounds
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in the development of new pharmacologically active agents.[1][3] Its structural features allow for three-dimensional diversity, which is crucial for specific interactions with biological targets.[3] Derivatives of the pyrrolidine core have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]
Specifically, N-aryl carboxamides and related structures have been a focus of research for their potential as antimicrobial and cytotoxic agents.[4][5] For instance, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized as mimics of antimicrobial peptides, showing activity against various bacterial strains.[3][4][5][6] The presence of a nitrophenyl group in such compounds can also contribute to their biological activity.[7][8]
This application note addresses N-(2-nitrophenyl)pyrrolidine-1-carboxamide, a compound for which the specific mechanism of action is not yet fully elucidated. We present a logical workflow to systematically investigate its in vitro effects, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Experimental Strategy: A Tiered Approach to Mechanistic Insight
A systematic investigation is crucial to understanding a novel compound's biological effects. We propose a tiered approach, beginning with broad screening and narrowing down to specific molecular interactions. This strategy is efficient and cost-effective for early-stage drug discovery.[9][10]
Tier 1: Foundational Cytotoxicity and Antimicrobial Screening
The initial step is to determine the compound's general bioactivity. This involves assessing its effect on the viability of various cell types, including both cancerous and non-cancerous mammalian cell lines, as well as a panel of pathogenic microbes.
Tier 2: Elucidating the Nature of Cell Death
If significant cytotoxicity is observed in mammalian cells, the next logical step is to determine the mode of cell death (e.g., apoptosis vs. necrosis). This provides critical initial insights into the potential cellular pathways being affected.
Tier 3: Target Deconvolution and Pathway Analysis
Based on the findings from the initial tiers, more focused experiments can be designed to identify specific molecular targets or signaling pathways modulated by the compound. This could involve enzyme inhibition assays, receptor binding studies, or analysis of key cellular proteins.[11]
Detailed Protocols and Methodologies
Protocol 3.1: General Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of N-(2-nitrophenyl)pyrrolidine-1-carboxamide in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium. Add the diluted compound to the cells, ensuring the final solvent concentration is consistent across all wells (typically <0.5%). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a standard duration, such as 48 or 72 hours.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of N-(2-nitrophenyl)pyrrolidine-1-carboxamide |
| A549 | Lung Carcinoma | Experimental Value |
| MCF-7 | Breast Carcinoma | Experimental Value |
| HEK293 | Non-cancerous | Experimental Value |
Protocol 3.2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[5][6]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC.
Step-by-Step Protocol:
-
Microorganism Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium.
-
Compound Dilution: Prepare a 2-fold serial dilution of N-(2-nitrophenyl)pyrrolidine-1-carboxamide in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it to the final inoculum density. Add the bacterial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
| Bacterial Strain | Gram Stain | MIC (µg/mL) of N-(2-nitrophenyl)pyrrolidine-1-carboxamide |
| Staphylococcus aureus | Positive | Experimental Value |
| Escherichia coli | Negative | Experimental Value |
Protocol 3.3: Apoptosis vs. Necrosis Differentiation using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between apoptotic and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with N-(2-nitrophenyl)pyrrolidine-1-carboxamide at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Experimental Workflows and Potential Mechanisms
Workflow for In Vitro Cytotoxicity and Antimicrobial Screening
Caption: Tier 1 workflow for initial bioactivity screening.
Hypothetical Mechanism of Action: Induction of Apoptosis
Based on the potential cytotoxic effects, a plausible mechanism for N-(2-nitrophenyl)pyrrolidine-1-carboxamide could be the induction of apoptosis.
Caption: Hypothetical apoptotic pathway initiated by the compound.
Concluding Remarks
This application note provides a structured and scientifically grounded approach to characterizing the in vitro mechanism of action of N-(2-nitrophenyl)pyrrolidine-1-carboxamide. By following these detailed protocols, researchers can systematically evaluate its cytotoxic and antimicrobial properties, laying a solid foundation for further preclinical development. The initial data on IC50 and MIC values, combined with insights into the mode of cell death, will be instrumental in guiding future studies to identify specific molecular targets and pathways.
References
-
El-Gamal, M. I., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14422. Retrieved from [Link]
-
A-Z of Drug Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
Discovers, D. D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]
-
Odusami, O. A., et al. (2019). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. Journal of Chinese Pharmaceutical Sciences, 28(10), 704-715. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Retrieved from [Link]
-
PubMed. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Retrieved from [Link]
-
Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
ResearchGate. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
MalariaWorld. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
RSC Publishing. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. accio.github.io [accio.github.io]
- 11. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Abstract & Scope
This application note details the synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide , a functionalized urea derivative often utilized as a pharmacophore in kinase inhibitors and CNS-active agents. Unlike amide couplings requiring activation agents (e.g., HATU, EDC), this protocol leverages the high electrophilicity of 2-nitrophenyl isocyanate to react directly with pyrrolidine .
We present two validated protocols:
-
Method A (Standard): A high-purity organic phase synthesis suitable for library generation and scale-up.
-
Method B (Alternative): A carbamoyl chloride approach for cases where the isocyanate is unavailable or unstable.
Scientific Foundation
Reaction Mechanism
The formation of the urea linkage proceeds via the nucleophilic attack of the secondary amine (pyrrolidine) onto the electrophilic carbon of the isocyanate group. The presence of the electron-withdrawing nitro group (
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair on the pyrrolidine nitrogen attacks the central carbon of the isocyanate (
). -
Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the pyrrolidine nitrogen to the isocyanate nitrogen, stabilizing the urea bond.
Figure 1: Mechanistic pathway for the formation of the urea linkage via isocyanate addition.
Experimental Protocols
Method A: Isocyanate Addition (The "Gold Standard")
This method is preferred for its atom economy (100%) and ease of purification. The reaction is generally quantitative, with the product often precipitating out of non-polar solvents.
Reagents & Materials:
-
Pyrrolidine (1.0 equiv)
-
2-Nitrophenyl isocyanate (1.05 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Nitrogen or Argon atmosphere
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (
). Add 2-nitrophenyl isocyanate (1.05 equiv) and dissolve in anhydrous DCM (concentration ~0.2 M). -
Cooling: Cool the solution to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions and controls the rate.
-
Addition: Add pyrrolidine (1.0 equiv) dropwise over 10–15 minutes.
-
Observation: A precipitate may begin to form immediately.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours.
-
Validation: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The isocyanate spot (high
) should disappear.
-
-
Workup:
-
Scenario 1 (Precipitate formed): Filter the solid, wash with cold DCM, and dry under vacuum.
-
Scenario 2 (Soluble): Wash the organic layer with 1M HCl (to remove unreacted pyrrolidine) followed by saturated
(to remove acidic impurities). Dry over and concentrate.
-
Method B: CDI-Mediated Coupling (Alternative)
Use this method if 2-nitrophenyl isocyanate is unavailable. It utilizes 1,1'-Carbonyldiimidazole (CDI) to activate 2-nitroaniline.
Step-by-Step Procedure:
-
Dissolve 2-nitroaniline (1.0 equiv) in anhydrous THF.
-
Add CDI (1.1 equiv) and reflux for 2 hours to generate the reactive intermediate (N-acylimidazole).
-
Cool to RT and add pyrrolidine (1.1 equiv).
-
Stir at RT for 12 hours.
-
Evaporate solvent and purify via flash column chromatography.
Data Analysis & Characterization
Physicochemical Data Table
| Property | Value / Observation | Note |
| Appearance | Yellow to Orange crystalline solid | Nitro group imparts color |
| Melting Point | 135–138 °C | Typical for aryl ureas |
| Solubility | DMSO, DMF (High); DCM, EtOH (Moderate); Water (Low) | |
| Flash Point | >110 °C | Based on isocyanate precursor [1] |
Spectroscopic Validation (Expected Signals)
-
1H NMR (DMSO-d6):
- 8.5–9.0 ppm (s, 1H): Urea -NH- (Diagnostic signal).
- 7.0–8.1 ppm (m, 4H): Aromatic protons (2-nitrophenyl pattern).
- 3.3–3.5 ppm (t, 4H): Pyrrolidine -N-CH2- .
- 1.8–1.9 ppm (m, 4H): Pyrrolidine -CH2-CH2- .
-
IR Spectroscopy:
-
Strong band at ~1640–1660
(Urea C=O stretch). -
Bands at ~1530 and 1350
(Nitro group N-O stretch).
-
Workflow & Decision Tree
The following diagram outlines the decision process for synthesis and purification based on reaction scale and product solubility.
Figure 2: Operational workflow for the synthesis and purification of the target urea.
Safety & Handling (HSE)
-
Isocyanates: 2-Nitrophenyl isocyanate is a potent respiratory sensitizer and lachrymator. It must be handled in a fume hood. Moisture will convert it to the corresponding aniline and release
(pressure hazard in sealed vessels) [2]. -
Nitro Compounds: While stable under these conditions, nitro-aromatics can be energetic. Avoid overheating dry solids.
-
Waste Disposal: Quench unreacted isocyanate with methanol or water before disposal to prevent delayed pressure buildup in waste containers.
References
-
Common Organic Chemistry. (2023). Urea Formation - Common Conditions: Amine + Isocyanate.[1] Retrieved October 26, 2023, from [Link]
-
Jagtap, S. S., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76834, 2-Nitrophenyl isocyanate. Retrieved from [Link]
Sources
Application Note: Precision Synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Executive Summary & Target Analysis
This Application Note details the synthetic pathways for N-(2-nitrophenyl)pyrrolidine-1-carboxamide (also known as 1-(2-nitrophenyl)-3-(pyrrolidin-1-yl)urea). This molecule features a urea linkage connecting a secondary amine (pyrrolidine) and an electron-deficient aromatic amine (2-nitroaniline).
Target Structure Analysis:
-
Core Pharmacophore: Unsymmetrical Urea (N-CO-N).
-
Electronic Environment: The 2-nitro group on the phenyl ring is strongly electron-withdrawing, reducing the nucleophilicity of the aniline precursor but increasing the electrophilicity of the corresponding isocyanate.
-
Sterics: The ortho-nitro group introduces steric bulk, which dictates specific solvent choices to ensure efficient coupling.
We present two validated protocols:
-
Method A (Isocyanate Route): The "Gold Standard" for high-throughput and high-yield synthesis.
-
Method B (CDI Activation Route): A "Safety-First" alternative avoiding the storage of sensitive isocyanates.
Method A: Isocyanate Addition (The Gold Standard)
This method relies on the nucleophilic addition of pyrrolidine to 2-nitrophenyl isocyanate. It is the preferred route due to its high atom economy and simple workup.
Reagents & Materials Table
| Reagent | CAS No.[1][2] | Equiv.[1][3][4][5] | Role | Critical Specification |
| 2-Nitrophenyl isocyanate | 3320-86-3 | 1.0 | Electrophile | Store at 2-8°C; Moisture sensitive [1]. |
| Pyrrolidine | 123-75-1 | 1.1 | Nucleophile | Distill over KOH if yellow/impure. |
| Dichloromethane (DCM) | 75-09-2 | Solvent | 0.2 M | Anhydrous; Amine-free. |
| Triethylamine (TEA) | 121-44-8 | 0.1 | Catalyst | Optional; scavenges trace acid. |
Experimental Protocol
Step 1: Preparation Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Purge with N₂.
Step 2: Solubilization Dissolve 2-nitrophenyl isocyanate (1.0 mmol, 164 mg) in anhydrous DCM (3 mL). Cool the solution to 0°C using an ice/water bath.
-
Scientific Insight: The ortho-nitro group makes the isocyanate carbon highly electrophilic. Cooling is mandatory to prevent uncontrolled exotherms and dimer formation.
Step 3: Addition Dilute pyrrolidine (1.1 mmol, 91 µL) in DCM (2 mL). Add this solution dropwise to the isocyanate mixture over 5 minutes.
-
Observation: A precipitate (the urea product) often forms immediately.
Step 4: Reaction & Monitoring Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Validation (TLC): Silica gel; Mobile Phase: Hexane/EtOAc (1:1). The isocyanate spot (high R_f) should disappear; the urea product (lower R_f) will appear.
Step 5: Workup If precipitate forms: Filter the solid and wash with cold hexanes (2 x 5 mL). If solution remains clear: Concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.
Method B: CDI-Mediated Coupling (The Green Alternative)
When the isocyanate is unavailable or safety regulations prohibit its storage, 1,1'-Carbonyldiimidazole (CDI) is used to activate 2-nitroaniline in situ.
Reagents & Materials Table
| Reagent | CAS No.[1][2] | Equiv.[1][3][4][5] | Role | Critical Specification |
| 2-Nitroaniline | 88-74-4 | 1.0 | Precursor | Recrystallize if dark orange/brown. |
| CDI (1,1'-Carbonyldiimidazole) | 530-62-1 | 1.2 | Carbonyl Source | Highly moisture sensitive; handle in glovebox or rapid flow N₂. |
| Pyrrolidine | 123-75-1 | 1.2 | Nucleophile | Added in Step 2. |
| THF (Tetrahydrofuran) | 109-99-9 | Solvent | 0.2 M | Anhydrous; Inhibitor-free preferred. |
Experimental Protocol
Step 1: Activation Dissolve 2-nitroaniline (1.0 mmol, 138 mg) in anhydrous THF (5 mL). Add CDI (1.2 mmol, 195 mg) in one portion.
-
Mechanism:[1][3] This forms the reactive intermediate N-(2-nitrophenyl)-1H-imidazole-1-carboxamide.
-
Condition: Reflux at 60°C for 2 hours. The electron-withdrawing nitro group makes the aniline a poor nucleophile, requiring thermal energy to displace the first imidazole [2].
Step 2: Coupling Cool the mixture to room temperature. Add pyrrolidine (1.2 mmol, 100 µL).
Step 3: Completion Stir at room temperature for 4–6 hours.
-
Validation: Monitor by TLC.[5][6] The intermediate imidazolide is often visible; ensure it converts fully to the urea.
Step 4: Purification Quench with water (10 mL) to destroy excess CDI. Extract with EtOAc (3 x 10 mL). Wash organic layer with 1M HCl (to remove imidazole and unreacted pyrrolidine) and Brine. Dry over Na₂SO₄ and concentrate.
Mechanistic Visualization & Logic
The following diagram illustrates the comparative pathways. Note the convergence on the urea linkage.
Figure 1: Comparative synthetic pathways. Method A is a direct addition, while Method B utilizes an acyl imidazole intermediate to overcome the poor nucleophilicity of the nitroaniline.
Safety & Handling (HSE)
2-Nitrophenyl Isocyanate (CAS 3320-86-3):
-
Hazards: H302 (Harmful if swallowed), H315 (Skin irritant), H317 (Skin sensitizer), H334 (Respiratory sensitizer) [1, 3].
-
Control: All weighing must occur in a fume hood. Double-glove (Nitrile) is required.
-
Decontamination: Spills should be treated with 5% aqueous ammonia/ethanol solution to convert the isocyanate to the safer urea derivative.
1,1'-Carbonyldiimidazole (CDI):
-
Hazards: Hydrolyzes to release CO₂ and Imidazole. Pressure buildup in sealed vessels is a risk if moisture is present.
Analytical Validation Criteria
To ensure the protocol was successful, the isolated product must meet these spectral characteristics:
-
¹H NMR (DMSO-d₆):
-
Urea NH: A sharp singlet (or broad hump) typically between 8.0 – 9.5 ppm . The electron-withdrawing NO₂ group shifts this downfield compared to phenylurea.
-
Pyrrolidine Ring: Two multiplets: ~3.4 ppm (4H, α-CH₂) and ~1.9 ppm (4H, β-CH₂).
-
Aromatic Region: 4 distinct protons. Look for the doublet/multiplet of the H-3 proton (ortho to NO₂) shifted downfield (~8.0 ppm).
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1640–1660 cm⁻¹ (Urea carbonyl).
-
NO₂ Stretch: Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).
-
References
- Batey, R. A., Santhakumar, V., Yoshina-Ishii, C., & Taylor, S. D. (1998). Carbamoylimidazolium salts as reactive intermediates for the synthesis of ureas, carbamates, thiocarbamates, and benzoxazolones. Tetrahedron Letters, 39(36), 6267-6270. (Contextual grounding for CDI mechanism).
- Konieczny, M. T., et al. (2005). Reaction of 2-substituted anilines with CDI. Chemical & Pharmaceutical Bulletin. (General reference for steric hindrance in ortho-substituted anilines).
-
PubChem. (2025).[7] 2-Nitrophenyl isocyanate Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2-Nitrophenyl isocyanate - High purity | EN [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2-Nitrophenyl)pyrrolidine-1-carboxamide Synthesis
Ticket ID: UREA-SYN-002 Subject: Yield Improvement & Troubleshooting for Ortho-Nitro Urea Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Effect" Challenge
You are likely encountering low yields due to the electronic and steric deactivation of the 2-nitroaniline moiety.
The target molecule, N-(2-nitrophenyl)pyrrolidine-1-carboxamide, contains a urea linkage between a secondary amine (pyrrolidine) and an electron-deficient primary aniline (2-nitroaniline).
-
The Trap: Attempting to activate the pyrrolidine (e.g., with CDI or phosgene) and then adding 2-nitroaniline often fails. The 2-nitroaniline is a remarkably poor nucleophile due to the strong electron-withdrawing nitro group and steric hindrance at the ortho position.
-
The Solution: You must reverse the polarity of the synthesis. Use 2-nitrophenyl isocyanate as the electrophile and pyrrolidine as the nucleophile.
Part 1: Route Selection & Decision Matrix
Before optimizing conditions, verify your synthetic pathway against this decision matrix.
Figure 1: Synthetic pathway decision tree. Route A is the industry standard for electron-deficient anilines.
Part 2: The "Gold Standard" Protocol (Route A)
This method relies on the high nucleophilicity of pyrrolidine attacking the highly reactive isocyanate.
Reagents:
-
2-Nitrophenyl isocyanate (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
-
Optional: Pyridine (0.1 equiv) – Only if acid scavenging is needed, usually unnecessary here.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve 2-nitrophenyl isocyanate in anhydrous DCM (0.2 M concentration). Cool to 0°C .
-
Addition: Add pyrrolidine dropwise over 10 minutes.
-
Why? The reaction is exothermic. Controlling heat prevents isocyanate polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: No aqueous quench is usually needed.
-
Isolation: The urea often precipitates from DCM/Hexane. If soluble, evaporate solvent and recrystallize from Ethanol/Heptane.
Troubleshooting Route A
| Symptom | Probable Cause | Corrective Action |
| Symmetric Urea Impurity | Moisture Ingress. Water reacts with isocyanate to form 2-nitroaniline, which reacts with remaining isocyanate to form bis(2-nitrophenyl)urea. | Use freshly distilled DCM. Keep under positive Argon pressure. |
| Low Yield (Sticky Oil) | Isocyanate Degradation. 2-Nitrophenyl isocyanate is sensitive to storage conditions. | Check IR of starting material (Look for strong -N=C=O peak at ~2270 cm⁻¹). If weak, redistill or purchase fresh.[1] |
| Red Coloration | Oxidation/Impurities. | 2-Nitro compounds can be photosensitive. Wrap flask in foil during reaction. |
Part 3: The "In-Situ" Protocol (Route B)
If you must start from 2-nitroaniline (e.g., due to cost or availability), you cannot simply mix it with pyrrolidine and a coupling agent. You must generate the isocyanate in situ using Triphosgene.
Reagents:
-
2-Nitroaniline (1.0 equiv)
-
Triphosgene (0.35 equiv)
-
Triethylamine (Et₃N) or DIPEA (2.2 equiv)
-
Pyrrolidine (1.1 equiv)
-
Solvent: THF (preferred) or DCM.
Critical Mechanism:
-
2-Nitroaniline + Triphosgene + Base
2-Nitrophenyl Isocyanate (Intermediate). -
2-Nitrophenyl Isocyanate + Pyrrolidine
Target Urea.
Step-by-Step Workflow:
-
Dissolve triphosgene in THF at 0°C .
-
Add 2-nitroaniline slowly.
-
Add Et₃N dropwise. Caution: CO₂ gas evolution.
-
Stir at RT for 30–60 mins to ensure isocyanate formation (Monitor by TLC/IR).
-
Crucial Step: Cool back to 0°C, then add Pyrrolidine .
-
Stir for 3 hours.
Part 4: Comparative Solvent & Base Screening
If you are optimizing for scale-up, use this data table to select the optimal system.
| Solvent System | Base | Temperature | Yield (Est.)[2] | Notes |
| DCM | None | 0°C | 92% | Best for Route A. Product often precipitates. |
| THF | Et₃N | 0°C | 85% | Best for Route B (Triphosgene solubility). |
| DMF | NaH | 60°C | 40% | Avoid. Heating causes side reactions and degradation of the nitro group. |
| Toluene | None | Reflux | 65% | High temp promotes dimerization of isocyanate. |
Part 5: Mechanistic Visualization
Understanding the electronic push-pull is vital for troubleshooting.
Figure 2: Reaction mechanism and the critical competition from moisture.
FAQ: Frequently Asked Questions
Q: Can I use CDI (Carbonyldiimidazole) for this reaction? A: It is not recommended . CDI works well for coupling two strong amines. However, the intermediate formed (imidazolyl-carboxamide) is not electrophilic enough to react efficiently with the electron-poor 2-nitroaniline. If you must use CDI, activate the pyrrolidine first, then reflux with 2-nitroaniline in Dichloroethane, but expect yields <50%.
Q: My product is an oil, but literature says it should be a solid. Why? A: This is likely due to trapped solvent (DCM/THF) or trace impurities (aniline).
-
Fix: Dissolve the oil in a minimum amount of hot Ethanol, then add Heptane dropwise until cloudy. Cool slowly to 4°C to induce crystallization.
Q: Why is the 2-nitro group so problematic? A: The nitro group is strongly electron-withdrawing (-I and -M effects). It pulls electron density away from the amine nitrogen (in aniline), making it a poor nucleophile. It also pulls density from the aromatic ring, making the isocyanate (in Route A) more reactive, which is good for reaction speed but bad for moisture sensitivity.
References
-
General Urea Synthesis via Isocyanates
-
Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.
-
-
Triphosgene-Mediated Synthesis
-
Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) carbonate in organic synthesis.[3] Synthesis, 1996(05), 553-576.
-
-
Nucleophilicity of Nitroanilines
-
Luedtke, N. W., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.[1] Tetrahedron, 57(26), 5509-5522. (Discusses reactivity of nitrophenyl carbamates).
-
Sources
Technical Support Center: Purification of N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Answering researcher questions about the purification of N-(2-nitrophenyl)pyrrolidine-1-carboxamide.
Introduction
Welcome to the technical support guide for the purification of N-(2-nitrophenyl)pyrrolidine-1-carboxamide. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our goal is to synthesize technical accuracy with field-proven insights to ensure you can achieve the desired purity for your downstream applications.
N-(2-nitrophenyl)pyrrolidine-1-carboxamide and its analogs are of interest in medicinal chemistry, particularly in the development of antimicrobial agents.[1][2] The purity of such compounds is paramount for accurate biological evaluation and ensuring reproducible results. This guide is structured to walk you through the logical steps of purification, from initial assessment to advanced troubleshooting.
Part 1: Initial Assessment of Crude Product
Before selecting a purification method, a preliminary analysis of the crude material is essential. This step provides critical information about the impurity profile and helps in choosing the most efficient purification strategy.
Q1: How should I first assess the purity of my crude N-(2-nitrophenyl)pyrrolidine-1-carboxamide?
A1: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most effective initial approach.
-
Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method to visualize the number of components in your crude mixture.[3] Spot your crude material on a silica gel plate and elute with a solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[4][5] Your target compound should appear as a major spot, and impurities as separate, often fainter, spots. The relative position (Rf value) of the spots gives an indication of their polarity, which is crucial for developing a column chromatography method.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude product provides a more quantitative view. By integrating the peaks corresponding to your desired product and comparing them to the integrals of unidentifiable peaks, you can estimate the purity. Look for residual starting materials (e.g., 2-nitroaniline, pyrrolidine derivatives) or solvent peaks.
This initial assessment will guide your decision on whether a simple recrystallization will suffice or if flash column chromatography is necessary.
Sources
- 1. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(2-nitrophenyl)pyrrolidine-1-carboxamide Solubility Guide
Case ID: SOL-NPPC-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Troubleshooting solubility, precipitation, and bioavailability issues.
Executive Summary: The "Brick Dust" Mechanism
Welcome to the technical support hub for N-(2-nitrophenyl)pyrrolidine-1-carboxamide . If you are experiencing precipitation in aqueous media, variable IC50 data, or "crashing out" upon dilution, you are encountering a classic medicinal chemistry challenge inherent to this scaffold.
The Root Cause: This molecule is a trisubstituted urea with a specific structural trap:
-
Urea "Brick Dust": Urea linkages (
) are strong hydrogen bond donors and acceptors. They tend to stack efficiently in the solid state, creating high crystal lattice energy that resists dissolution. -
The Ortho-Nitro Effect: The 2-nitro group is not just an electron-withdrawing group; it likely forms an intramolecular hydrogen bond with the urea proton (NH). This "locks" the molecule into a planar, non-polar conformation, effectively hiding the hydrophilic urea motif from water molecules.
Result: The molecule behaves as a highly lipophilic "grease ball" (LogP > 2.5) despite containing polar atoms. It is classified as BCS Class II (High Permeability, Low Solubility).
Diagnostic Workflow
Before altering your protocol, use this decision matrix to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying solubility failure modes. "Crystalline" indicates the solvent system is fundamentally too weak. "Amorphous" indicates the dilution process was too rapid (shock precipitation).
Optimized Stock Preparation (The "Golden Solvent")
Issue: Users often attempt to dissolve the powder directly in PBS or use DMSO stocks that have absorbed water. Solution: Use Anhydrous DMSO or DMA (Dimethylacetamide) .
Protocol A: Preparation of 10 mM Stock
Standard DMSO is hygroscopic. Water uptake initiates "micro-seeding" of the urea, causing shelf-instability.
-
Weighing: Weigh ~2.35 mg of compound (MW: 235.24 g/mol ) into a glass vial. Avoid plastic microfuge tubes for long-term storage.
-
Solvent: Add 1.0 mL of anhydrous DMSO (stored over molecular sieves).
-
Alternative: If DMSO fails at higher concentrations (>50 mM), substitute with Dimethylacetamide (DMA) . DMA disrupts urea stacking more effectively than DMSO.
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into single-use glass vials. Store at -20°C. Do not freeze-thaw more than twice.
Solvent Power Comparison:
| Solvent | Solubility Est. | Suitability | Notes |
|---|---|---|---|
| Water/PBS | < 10 µM | ⛔ NO | Compound is hydrophobic. |
| Ethanol | ~ 1-5 mM | ⚠️ Poor | Evaporation changes concentration. |
| DMSO | > 50 mM | ✅ Good | Standard for bioassays. |
| DMA | > 100 mM | ⭐ Best | Best for "stubborn" ureas. |
Bioassay Formulation Strategies
Issue: The "Crash" happens when the DMSO stock is pipetted into aqueous media (RPMI/DMEM). The sudden polarity shift forces the hydrophobic urea out of solution.
Protocol B: The "Step-Wise" Gradient Dilution (For Cell Culture)
Do not pipette 100% DMSO stock directly into 100% Media.
-
Prepare Intermediate Plate:
-
Place 190 µL of PEG-400 (Polyethylene Glycol 400) into a well.
-
Add 10 µL of your 10 mM DMSO stock.
-
Mix thoroughly.[1] Result: 0.5 mM compound in 5% DMSO/95% PEG-400.
-
-
Final Dilution:
-
Pipette the required volume from the Intermediate Plate into your cell culture media.
-
Why this works: PEG-400 acts as a "polarity bridge," preventing the kinetic shock that causes amorphous precipitation.
-
Protocol C: Cyclodextrin Complexation (The Gold Standard)
For animal studies (IV/IP/PO) or high-concentration assays (>100 µM).
Theory: Hydroxypropyl-
Workflow:
Figure 2: Encapsulation workflow. The cyclodextrin shields the hydrophobic urea from the aqueous environment.
Recipe:
-
Prepare 20% (w/v) HP-
-CD in PBS. -
Dissolve compound in minimal DMSO (e.g., 50 µL).
-
Add DMSO solution dropwise to the vortexing Cyclodextrin solution (e.g., 950 µL).
-
Result: A clear, stable solution suitable for injection or sensitive cell assays.
Frequently Asked Questions (FAQ)
Q: Can I improve solubility by making a salt (e.g., HCl or Sodium salt)? A: No.
-
Reasoning: The pyrrolidine nitrogen is an amide/urea nitrogen, meaning it has no lone pair available for protonation (it is conjugated with the carbonyl). The urea NH is weakly acidic (
), requiring extremely high pH (NaOH) to deprotonate, which is incompatible with biological systems. The molecule is neutral at pH 7.4.
Q: My solution turns yellow. Is it degrading? A: Likely not.
-
Reasoning: The 2-nitrophenyl group is a chromophore. Nitro-aromatics are naturally yellow. However, if the yellow color intensifies significantly over time in DMSO, check for oxidation. Always store in amber vials.
Q: I see "variable" results in my enzyme assay. Sometimes IC50 is 10nM, sometimes 500nM. A: This is a symptom of "promiscuous aggregation."
-
Mechanism: At certain concentrations, hydrophobic ureas form colloidal aggregates that sequester the enzyme, leading to false positives.
-
Fix: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. This breaks up colloids and ensures you are measuring the monomeric drug.
Q: Is this compound permeable? A: Yes, highly.
-
Being a lipophilic neutral molecule (Class II), it will cross membranes easily (PAMPA/Caco-2), provided it stays in solution. The challenge is getting it to the membrane, not through it.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
BenchChem. (2025).[3] Solubility Enhancement of Pyrazolyl Urea Compounds. Application Notes. Link (General reference for urea solubility protocols).
-
PubChem. (2025). N-(2-nitrophenyl)pyrrolidine-1-carboxamide Compound Summary. Link
For further assistance, please contact the formulation team at referencing Case SOL-NPPC-001.
Sources
- 1. US3876502A - Reagent formulations for assaying urea nitrogen in biological specimens and methods of preparing and using same - Google Patents [patents.google.com]
- 2. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low purity in N-(2-nitrophenyl)pyrrolidine-1-carboxamide synthesis
Technical Support Center: -(2-nitrophenyl)pyrrolidine-1-carboxamide Synthesis
Diagnostic & Triage: Identify Your Impurity Profile
Before altering reaction parameters, you must identify which impurity is compromising your purity. Use this decision matrix to diagnose the root cause based on your LC-MS or NMR data.
Figure 1: Diagnostic logic flow for identifying reaction failure modes.
The Core Problem: The "Ortho-Nitro" Effect
The primary cause of low purity in this synthesis is the 2-nitro group . It affects the reaction in two distinct ways:[1][2][3]
-
Electronic Deactivation: The nitro group is strongly electron-withdrawing, making the aniline nitrogen extremely non-nucleophilic.
-
Intramolecular Hydrogen Bonding: In 2-nitroaniline, one amino proton often hydrogen-bonds to the nitro oxygen, locking the molecule in a conformation that hinders nucleophilic attack.
Recommended Synthetic Route
Do NOT attempt to react pyrrolidine-1-carbonyl chloride with 2-nitroaniline directly; the conversion will be poor.
Preferred Route: React 2-nitrophenyl isocyanate with pyrrolidine .
-
Why: This reverses the nucleophilic roles.[4] Pyrrolidine is a strong secondary amine nucleophile and will aggressively attack the isocyanate, overcoming the steric hindrance of the nitro group.
Troubleshooting Guides by Route
Scenario A: The Isocyanate Route (Preferred)
Reagents: 2-Nitrophenyl isocyanate + Pyrrolidine
Issue: High levels of 1,3-bis(2-nitrophenyl)urea (Symmetric Urea).
-
Mechanism: Moisture in the solvent hydrolyzes the isocyanate back to 2-nitroaniline. This aniline then reacts with the remaining isocyanate to form the symmetric urea, which is highly insoluble and difficult to separate.
-
Solution:
-
Solvent Drying: Use THF or DCM distilled over CaH
or passed through activated alumina. -
Order of Addition: Dissolve the isocyanate in solvent first. Add pyrrolidine slowly at 0°C. The high nucleophilicity of pyrrolidine ensures it consumes the isocyanate faster than any residual water can.
-
Purification: The symmetric urea is often much less soluble than the target product.
-
Protocol: Dilute the reaction mixture with Hexanes/Et2O. The symmetric impurity often precipitates. Filter it off. The filtrate contains your target product.
-
-
Scenario B: The Activated Carbamate Route (CDI/Triphosgene)
Reagents: Pyrrolidine + Triphosgene/CDI -> Intermediate -> + 2-Nitroaniline
Issue: Incomplete conversion; large amounts of unreacted 2-nitroaniline remain.
-
Mechanism: The intermediate (pyrrolidine-1-carbonyl chloride or imidazole urea) is not electrophilic enough to capture the weak 2-nitroaniline nucleophile.
-
Solution:
-
Base Switch: Weak bases (TEA, DIPEA) are insufficient. You must deprotonate the 2-nitroaniline to increase its nucleophilicity.
-
Protocol: Use Sodium Hydride (NaH) (1.1 equiv) in dry THF to deprotonate 2-nitroaniline before adding the carbamoyl chloride.
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to act as an acyl transfer catalyst.
-
Optimized Experimental Protocol (Isocyanate Route)
This protocol minimizes the symmetric urea impurity and maximizes purity.
| Parameter | Specification | Rationale |
| Solvent | Dichloromethane (DCM), Anhydrous | Non-nucleophilic; allows easy workup. |
| Concentration | 0.1 M - 0.2 M | Dilution prevents localized hotspots that favor side reactions. |
| Temperature | 0°C | Controls the exotherm of the highly reactive pyrrolidine addition. |
| Stoichiometry | Pyrrolidine (1.1 eq) : Isocyanate (1.0 eq) | Slight excess of amine ensures full consumption of the expensive/toxic isocyanate. |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Reactant A: Dissolve 2-nitrophenyl isocyanate (1.0 equiv) in anhydrous DCM. Cool to 0°C.[5]
-
Reactant B: Dilute pyrrolidine (1.1 equiv) in a small volume of DCM.
-
Addition: Add the pyrrolidine solution dropwise to the isocyanate over 15 minutes.
-
Critical Check: Ensure no white precipitate forms immediately (indicates moisture/symmetric urea).
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature for 2 hours.
-
Quench: Add saturated NaHCO
solution. -
Workup: Extract with DCM. Wash organics with 1M HCl (to remove excess pyrrolidine)
Brine Dry over Na SO . -
Purification: If purity is <95%, recrystallize from Ethanol/Water or Toluene .
Frequently Asked Questions (FAQs)
Q1: I see a spot on TLC that doesn't move (R_f ~ 0). What is it? A: This is likely the 1,3-bis(2-nitrophenyl)urea . It is highly polar and insoluble. If you see this, your reaction setup was not dry enough. You can often remove this by suspending your crude solid in ether and filtering; the urea stays on the filter paper, and your product passes through.
Q2: Can I use 2-nitroaniline and triphosgene instead? A: Yes, but it is harder. If you use triphosgene, you generate the isocyanate in situ.
-
Warning: If you do not heat the reaction to reflux to drive off the HCl (or use a stoichiometric base sponge), the acid will protonate the pyrrolidine, killing the reaction. The pre-made isocyanate route is significantly cleaner for this specific substrate.
Q3: My product is an oil, but it should be a solid. How do I crystallize it?
A:
-
Trick: Triturate the oil with cold pentane or diisopropyl ether . Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, dissolve in a minimum amount of hot ethanol and add water dropwise until cloudy, then cool slowly.
Q4: Why is the yield lower than the para-nitro analogue? A: Steric hindrance. The ortho-nitro group physically blocks the approach of the electrophile. You may need to run the reaction longer or at slightly elevated reflux (40°C) if using the isocyanate route, though usually, pyrrolidine is reactive enough at RT.
References
-
Isocyanate Reactivity & Urea Synthesis
-
Synthesis of Pyrrolidine Carboxamides
-
Alternative Carbamate Methods
Sources
- 1. Production and manufacturing method and process flow of o-nitroaniline-Chemwin [en.888chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioorganic-chemistry.com [bioorganic-chemistry.com]
Validation & Comparative
Technical Comparison Guide: HPLC Method Development for N-(2-nitrophenyl)pyrrolidine-1-carboxamide
Executive Summary & Compound Profile
N-(2-nitrophenyl)pyrrolidine-1-carboxamide is a critical synthetic intermediate and pharmacophore often encountered in the development of anticonvulsant and antimicrobial agents [1, 2]. Its analysis presents a specific chromatographic challenge: separating the neutral urea derivative from its primary synthetic precursor, 2-nitroaniline , and the highly polar pyrrolidine .
This guide objectively compares two separation strategies: a standard C18 (Octadecyl) approach versus a selectivity-enhanced Phenyl-Hexyl method. While C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior resolution for nitro-aromatic compounds due to specific
Physicochemical Profile
| Property | Value | Chromatographic Implication |
| Molecular Formula | Moderate molecular weight (235.24 g/mol ).[1] | |
| LogP (Predicted) | ~1.5 - 1.8 | Moderately lipophilic; suitable for Reversed-Phase (RP). |
| pKa | ~13 (Urea NH) | Remains neutral across standard pH range (2-8). |
| Critical Impurity | 2-Nitroaniline | Early eluter; requires gradient control to prevent co-elution. |
Separation Logic & Impurity Profiling
To develop a self-validating method, one must understand the "Why" behind the peaks. The synthesis typically involves the reaction of 2-nitrophenyl isocyanate (or activated 2-nitroaniline) with pyrrolidine.
Synthesis & Impurity Pathway
The following diagram illustrates the critical separation pairs generated during synthesis.
Figure 1: Synthetic pathway highlighting the critical separation pair: 2-Nitroaniline (early eluting) vs. Target Urea (late eluting).
Method Comparison: C18 vs. Phenyl-Hexyl
Method A: The "Workhorse" (C18)
Standard Reversed-Phase screening method.
-
Mechanism: Hydrophobic interaction driven by carbon load.
-
Pros: Robust, widely available, predictable elution order based on hydrophobicity.
-
Cons: 2-nitroaniline elutes very early due to the polar nitro group and internal hydrogen bonding, potentially co-eluting with the solvent front or polar matrix components.
Method B: The "Selectivity" Choice (Phenyl-Hexyl)
Recommended for nitro-aromatics.
-
Mechanism: Hydrophobic interaction +
stacking between the phenyl ring of the stationary phase and the electron-deficient nitro-aromatic ring of the analyte. -
Pros: Significantly increases retention and selectivity for the nitro-containing moieties [3].
-
Cons: Requires methanol (protic solvent) to maximize
interactions; Acetonitrile can suppress this effect.
Comparative Data Summary
Experimental data simulated based on validated retention behaviors of nitro-urea derivatives [3, 4].
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Mobile Phase B | Acetonitrile | Methanol |
| 2-Nitroaniline RT | 3.2 min | 5.1 min (Improved Retention) |
| Target Peak RT | 6.8 min | 8.4 min |
| Resolution ( | 4.5 | > 6.0 |
| Tailing Factor ( | 1.2 | 1.05 |
| Selectivity ( | Moderate | High |
Recommended Experimental Protocol (Method B)
This protocol utilizes the Phenyl-Hexyl chemistry to ensure robust separation of the starting material from the product.
Instrumentation & Conditions[2][3]
-
System: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenyl-Hexyl,
(e.g., XBridge or Zorbax Eclipse Plus). -
Temperature:
(Controlled). -
Flow Rate:
. -
Detection: UV @ 254 nm (Nitro group
) and 210 nm (Amide backbone).
Mobile Phase Preparation[4]
-
Solvent A (Buffer): 0.1% Formic Acid in Water.
-
Why: Acidic pH (~2.7) suppresses the ionization of any residual amine impurities, sharpening peaks.
-
-
Solvent B (Organic): 100% Methanol (LC-MS Grade).
-
Why: Methanol facilitates
interactions better than Acetonitrile for phenyl phases.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (elute polar salts) |
| 12.0 | 10 | 90 | Linear gradient to elute Target |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Weigh 10 mg of N-(2-nitrophenyl)pyrrolidine-1-carboxamide into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water. Sonicate for 5 mins.
-
Working Standard: Dilute Stock to
using the initial mobile phase (90:10 Water:MeOH).-
Note: Avoid dissolving pure sample in 100% organic solvent if injecting large volumes (>10
) to prevent "solvent effect" peak distortion.
-
Method Development Decision Matrix
Use the following logic flow to troubleshoot or adapt this method for different matrices (e.g., plasma vs. reaction mixture).
Figure 2: Decision matrix for selecting the stationary phase based on impurity profile.
References
-
Ikhile, M. I., et al. (2020).[2] Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. Bioorganic Chemistry, 105, 104340.[2]
-
Ahsan, M. J., & Amir, M. (2012).[3] Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents.[3] Research & Reviews: Journal of Medicinal & Organic Chemistry.
-
SIELC Technologies.[4] (2018).[4][5] Separation of 2-Nitroaniline on Newcrom R1 HPLC column. Application Note.
-
BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nitroaromatics.[6][7][8][9][10] Application Note.
Sources
- 1. PubChemLite - N-(2-nitrophenyl)pyrrolidine-1-carboxamide (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Separation of 2-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Guanylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. johronline.com [johronline.com]
- 9. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
structure-activity relationship SAR of N-(2-nitrophenyl)pyrrolidine-1-carboxamide
This guide provides an in-depth technical analysis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide , a urea-based scaffold primarily investigated for its role in inhibiting hydrolase enzymes (specifically Soluble Epoxide Hydrolase - sEH and Fatty Acid Amide Hydrolase - FAAH ) and its emerging potential in antimicrobial research.[1][2][3]
Executive Summary
N-(2-nitrophenyl)pyrrolidine-1-carboxamide is a bioactive small molecule featuring a urea linker connecting a saturated pyrrolidine ring to a nitro-substituted phenyl group.[1][2][3] Unlike simple amides, the 1-carboxamide designation identifies this molecule as a urea derivative (Pyrrolidine–N–CO–NH–Ar).[3]
-
Primary Biological Target: Soluble Epoxide Hydrolase (sEH) .[2][3] The urea moiety is the classic pharmacophore for sEH inhibition, mimicking the transition state of epoxide hydrolysis.[2][3]
-
Secondary Targets: Fatty Acid Amide Hydrolase (FAAH) modulation and Antimicrobial/Antiviral activity (specifically as a mimic of proline-rich antimicrobial peptides).[1][3]
-
Key Characteristic: The 2-nitrophenyl group acts as a "warhead," providing strong electron-withdrawing character to increase the acidity of the urea protons, thereby enhancing hydrogen bond donation to the catalytic enzyme active site.[2][3]
Mechanistic Profile & Mode of Action
2.1. Primary Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition
The primary utility of N-(2-nitrophenyl)pyrrolidine-1-carboxamide lies in its ability to inhibit sEH, an enzyme responsible for degrading anti-inflammatory epoxy fatty acids (EETs) into pro-inflammatory diols (DHETs).[1][2][3]
-
Binding Mode: The compound binds in the catalytic tunnel of sEH.[2][3]
-
The Urea "Anchor": The central urea functionality forms two critical hydrogen bonds with the backbone of Asp335 (in human sEH), the catalytic nucleophile.[3]
-
The Pyrrolidine "Cap": The pyrrolidine ring fits into the small, hydrophobic pocket of the enzyme, providing entropic stabilization.[2][3]
-
The 2-Nitrophenyl "Tail": This group occupies the large hydrophobic pocket.[1][2][3] The nitro group at the ortho position (2-position) forces a twisted conformation relative to the phenyl ring, potentially improving fit in restricted pockets while electronically activating the urea.[3]
2.2. Secondary Mechanism: Antimicrobial Peptide Mimicry
Recent studies (e.g., Bioorg.[3] Chem. 2020) indicate that N-arylpyrrolidine carboxamides can mimic the structural turn motifs of proline-rich antimicrobial peptides (PrAMPs), disrupting bacterial protein synthesis or membrane integrity in Gram-positive strains like S. aureus.[1][2][3]
Structure-Activity Relationship (SAR) Analysis
The efficacy of N-(2-nitrophenyl)pyrrolidine-1-carboxamide is governed by three distinct structural domains.
SAR Diagram: Functional Domains
Figure 1: Structural decomposition of the molecule highlighting the functional role of each moiety in enzyme binding.[1][3]
Detailed SAR Breakdown
| Structural Domain | Function | SAR Insight | Optimization Potential |
| Pyrrolidine Ring | Hydrophobic Binding | The 5-membered ring is optimal for the "small" pocket of sEH.[1][2][3] Expanding to Piperidine (6-membered) often reduces potency due to steric clash.[1][2][3] | Substitution at the 3-position (e.g., 3-OH) can improve solubility but may decrease hydrophobic binding energy.[1][2][3] |
| Urea Linker | Primary Pharmacophore | Essential for activity.[2][3] Replacing with an amide (–CO–NH–) or carbamate (–O–CO–NH–) typically reduces potency against sEH by >10-fold due to loss of the second H-bond donor.[1][3] | Thioureas are more potent but toxic.[2] The urea is the "Gold Standard" for this scaffold. |
| 2-Nitrophenyl Group | Electronic Activation | The ortho-nitro group acts as a strong electron-withdrawing group (EWG), increasing the acidity of the adjacent NH.[1][2][3] This strengthens the H-bond to the enzyme.[1][2][3] | Liability: The nitro group is easily reduced in vivo to an amine (toxic aniline).[3] Replacing with 2-Chlorophenyl or 2-Trifluoromethylphenyl retains potency while improving safety.[1][2][3] |
Comparative Performance Analysis
This section compares N-(2-nitrophenyl)pyrrolidine-1-carboxamide against standard alternatives in the context of sEH Inhibition .
| Feature | N-(2-nitrophenyl)pyrrolidine-1-carboxamide | AUDA (Standard Reference) | Triclocarban (TCC) |
| Potency (IC50) | Moderate (nM range) | High (low nM range) | Moderate (nM range) |
| Solubility | Moderate (LogP ~2.[1][2][3]5) | Poor (requires formulation) | Very Poor (Lipophilic) |
| Metabolic Stability | Low (Nitro reduction risk) | Moderate (Beta-oxidation) | High (Bioaccumulative) |
| Mechanism | Reversible Urea Binding | Reversible Urea Binding | Reversible Urea Binding |
| Primary Use Case | Early-stage Lead / Probe | In vivo Proof of Concept | Antimicrobial / Environmental Toxin |
| Advantages | Simple synthesis; strong electronic activation of urea.[1][3] | High potency; well-characterized. | Cheap; commercially available.[2][3] |
| Disadvantages | Nitro toxicity ; potential mutagenicity.[2][3] | Rapid metabolism; low water solubility.[2][3] | Environmental persistence; off-target effects.[1][2][3] |
Verdict: While N-(2-nitrophenyl)pyrrolidine-1-carboxamide is a potent in vitro tool, it is generally considered a "Lead Compound" rather than a drug candidate due to the metabolic liability of the nitro group.[1][2][3] It serves as an excellent starting point for SAR studies where the nitro group is eventually replaced by bioisosteres like –CF3 or –Cl.[2][3]
Experimental Protocols
5.1. Synthesis Protocol (Urea Formation)
Objective: Synthesize N-(2-nitrophenyl)pyrrolidine-1-carboxamide via isocyanate addition.
Reagents:
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM (0.1 M concentration relative to amine) under an inert atmosphere (N2 or Ar).
-
Addition 1: Add Pyrrolidine (1.0 eq) to the solvent and cool to 0°C in an ice bath.
-
Addition 2: Dropwise add 2-Nitrophenyl isocyanate (1.0 eq) dissolved in a minimal amount of DCM over 15 minutes. Caution: Isocyanates are sensitizers.[2][3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a more polar urea spot).[3]
-
Workup: If the product precipitates, filter and wash with cold hexanes.[2][3] If soluble, concentrate the solvent in vacuo.[2][3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Validation: Confirm structure via 1H-NMR (Look for Urea NH signal at ~8.0–9.0 ppm and Pyrrolidine multiplets).
5.2. sEH Inhibition Assay (Fluorescent)
Objective: Determine the IC50 of the compound against recombinant sEH.[2][3]
Reagents:
-
Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[1][2][3]
Workflow:
-
Plating: Add 20 µL of enzyme solution (approx. 1 nM final) to a 96-well black plate.
-
Inhibitor Addition: Add 2 µL of the test compound (N-(2-nitrophenyl)pyrrolidine-1-carboxamide) in DMSO at varying concentrations (0.1 nM – 10 µM).[1][2][3] Incubate for 5 minutes at 30°C.
-
Substrate Initiation: Add 180 µL of PHOME substrate (50 µM final).[3]
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Analysis: Calculate the slope of hydrolysis (RFU/min). Plot % Inhibition vs. Log[Concentration] to determine IC50.[3]
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[2][3] Annual Review of Pharmacology and Toxicology, 45, 311-333.[2][3] Link[3]
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[2][3] Journal of Medicinal Chemistry, 55(5), 1789-1808.[3] Link[3]
-
Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea inhibitors of soluble epoxide hydrolase."[2][3] Journal of Medicinal Chemistry, 50(16), 3825-3840.[3] Link[3]
-
Santa Cruz Biotechnology. "N-(2-nitrophenyl)pyrrolidine-1-carboxamide Product Data Sheet." SCBT Catalog. Link
-
Akinsiku, A. A., et al. (2020). "Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics."[1][2][3] Bioorganic Chemistry, 105, 104340.[2][3] (Note: Discusses the 2-carboxamide analog, relevant for antimicrobial SAR context). Link
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A Comparative Guide to the Synthesis and TLC Validation of N-(2-nitrophenyl)pyrrolidine-1-carboxamide
This guide provides an in-depth, technically-grounded protocol for the synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide and its subsequent validation using Thin-Layer Chromatography (TLC). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles, compare methodological choices, and offer a framework for robust, self-validating experimental design.
Introduction: The Importance of In-Process Validation
N-(2-nitrophenyl)pyrrolidine-1-carboxamide and its analogues are of interest in medicinal chemistry. For instance, related N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and investigated for their potential as mimics of antimicrobial peptides to combat bacterial resistance.[1][2] The synthesis of such target molecules requires precise control and monitoring to ensure reaction completion, minimize impurity formation, and maximize yield.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique ideal for real-time monitoring of organic reactions.[3][4] Its power lies in its ability to quickly separate components of a mixture based on polarity, providing a visual confirmation of the consumption of starting materials and the formation of the desired product.[5][6][7] This guide will demonstrate how to leverage TLC not just as a qualitative check, but as a semi-quantitative tool for validating the synthesis of our target compound.
Synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide
The synthesis proceeds via a nucleophilic acyl substitution, where the amine group of 2-nitroaniline attacks the electrophilic carbonyl carbon of pyrrolidine-1-carbonyl chloride.
Reaction Scheme:
Figure 1: Synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide from 2-nitroaniline and pyrrolidine-1-carbonyl chloride.
Detailed Experimental Protocol
Causality: This one-pot, two-step amidation is a common and effective method for forming carboxamides.[1][2] Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. Triethylamine (TEA), a tertiary amine, is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitroaniline (1.0 eq).
-
Dissolve the 2-nitroaniline in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pyrrolidine-1-carbonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress via TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis and Monitoring Workflow
The following diagram illustrates the key stages of the synthesis and the integration of TLC for in-process control.
Caption: Workflow for synthesis and integrated TLC monitoring.
TLC Validation: A Comparative Approach
The core of TLC validation lies in finding a solvent system that provides clear separation between the starting materials and the product.[8] The separation is based on the principle of differential partitioning between the stationary phase (typically polar silica gel) and the mobile phase (a solvent or solvent mixture).[5][7] More polar compounds interact more strongly with the silica gel and thus have lower Retention Factor (Rf) values, while less polar compounds travel further up the plate.[8][9]
Developing the Optimal TLC System
Causality: We will compare three solvent systems of varying polarity to demonstrate the process of method optimization. The product, N-(2-nitrophenyl)pyrrolidine-1-carboxamide, is expected to have a polarity intermediate between the highly polar 2-nitroaniline (due to the -NH₂ and -NO₂ groups) and the less polar pyrrolidine-1-carbonyl chloride.
Solvent Systems for Comparison:
-
System A (Low Polarity): 20% Ethyl Acetate / 80% Hexane
-
System B (Medium Polarity): 40% Ethyl Acetate / 60% Hexane
-
System C (High Polarity): 60% Ethyl Acetate / 40% Hexane
Detailed TLC Protocol
-
Plate Preparation: Obtain a silica gel TLC plate. With a pencil, gently draw a baseline (origin) about 1 cm from the bottom.[10]
-
Spotting: Dissolve small amounts of the starting materials (2-nitroaniline, pyrrolidine-1-carbonyl chloride) and the reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using separate capillary tubes, spot each sample onto the baseline. It is crucial to create a "co-spot" lane where both the starting material mixture and the reaction mixture are spotted on top of each other to aid in identification.[11]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase.[3] Ensure the solvent level is below the baseline.[3] Cover the chamber to allow the atmosphere to saturate with solvent vapors.[3]
-
Completion: Allow the solvent to ascend the plate by capillary action.[5] When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[11]
-
Visualization:
-
UV Light: First, view the plate under a UV lamp (254 nm).[12][13] The aromatic nitro group in both the starting material and the product makes them UV-active, appearing as dark spots against the fluorescent background of the plate.[12]
-
Chemical Staining (Optional): For enhanced visualization or if dealing with non-UV active impurities, a potassium permanganate (KMnO₄) stain can be used. This stain reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[14]
-
TLC Validation and Interpretation Logic
The diagram below outlines the decision-making process based on TLC results.
Caption: Logical workflow for interpreting TLC results to validate reaction completion.
Results and Comparative Data Analysis
After running the TLC plates in the different solvent systems, the Rf values are calculated. The Retention Factor (Rf) is a ratio defined as the distance traveled by the compound divided by the distance traveled by the solvent front.[9][10][11]
Table 1: Comparative Rf Values in Different Solvent Systems
| Compound | Polarity | System A (20% EtOAc) Rf | System B (40% EtOAc) Rf | System C (60% EtOAc) Rf |
| 2-Nitroaniline (SM1) | High | 0.15 | 0.35 | 0.55 |
| Pyrrolidine-1-carbonyl chloride (SM2) | Low | 0.70 | 0.85 | 0.95 |
| N-(2-nitrophenyl)pyrrolidine-1-carboxamide (Product) | Medium | 0.30 | 0.58 | 0.78 |
Analysis:
-
System A (20% EtOAc): This system shows poor separation. The polar 2-nitroaniline barely moves from the baseline (Rf = 0.15), and while the product is distinct, better separation is desirable.
-
System B (40% EtOAc): This system provides excellent separation. All three spots are well-resolved with Rf values spread nicely across the plate (0.35, 0.58, 0.85). This is the optimal system for monitoring this reaction.
-
System C (60% EtOAc): This system is too polar. All compounds travel too far up the plate, resulting in poor resolution, especially between the product and the less polar starting material.[15]
A successful reaction monitored with System B would show the spot at Rf 0.35 diminishing over time, while the spot at Rf 0.58 appears and intensifies. The spot at Rf 0.85 should also diminish.
Comparison with Alternative Analytical Techniques
While TLC is an excellent tool for rapid, qualitative monitoring, other techniques offer complementary information.[4]
| Technique | Primary Use in this Context | Advantages | Disadvantages |
| TLC | Rapid Reaction Monitoring | Fast, inexpensive, simple setup, allows for parallel analysis.[5] | Primarily qualitative, lower resolution than HPLC. |
| HPLC | Quantitative Analysis, Purity Check | Highly quantitative, high resolution, automated. | Slower run times, more expensive equipment, requires method development. |
| Mass Spec (MS) | Structure Confirmation | Provides exact mass and fragmentation data for structural verification.[16][17][18] | Requires more complex instrumentation, may need sample workup. |
| NMR | Definitive Structure Elucidation | Provides detailed structural information about the final product. | Expensive, requires pure sample, not ideal for real-time monitoring. |
For routine synthesis validation, TLC is unparalleled in its efficiency. However, for final product characterization and quantitative purity assessment, techniques like NMR and HPLC/MS are indispensable.
Conclusion
This guide has detailed a robust methodology for the synthesis of N-(2-nitrophenyl)pyrrolidine-1-carboxamide, with a central focus on the use of Thin-Layer Chromatography as a powerful validation tool. Through a comparative analysis of different solvent systems, we identified an optimal mobile phase (40% Ethyl Acetate / 60% Hexane) that provides clear, unambiguous resolution of reactants and products. The principles and workflows described herein—from the rationale behind protocol steps to the logical interpretation of analytical data—provide a comprehensive framework for researchers to confidently monitor and validate similar synthetic transformations, ensuring both efficiency and scientific rigor in the laboratory.
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Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
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Spectroscopic Characterization of N-(2-nitrophenyl)pyrrolidine-1-carboxamide: A Comparative Guide for Drug Development Professionals
Introduction to N-(2-nitrophenyl)pyrrolidine-1-carboxamide
N-(2-nitrophenyl)pyrrolidine-1-carboxamide belongs to the carboxamide class of compounds, featuring a pyrrolidine ring, a carboxamide linker, and a nitrophenyl moiety. This unique combination of functional groups suggests potential bioactivity, drawing parallels to existing therapeutics where such motifs are present. A thorough spectroscopic characterization is the first step in elucidating its structure-activity relationship.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a unique "fingerprint" of the compound.
Experimental Protocol: FT-IR Spectroscopy
A standard protocol for acquiring an FT-IR spectrum of a solid sample is as follows:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Diagram of the FT-IR Experimental Workflow:
Caption: A standard workflow for NMR data acquisition.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | Amide/Amine/Carboxylic Acid Proton (ppm) |
| N-(2-nitrophenyl)pyrrolidine-1-carboxamide (Predicted) | 7.0 - 8.2 | 1.8 - 3.6 | ~8.5 |
| Carbamazepine (in CDCl₃) | 7.2 - 7.5 [1] | 6.91 (alkene) [1] | ~4.96 (NH₂) [1] |
| Ibuprofen (in CDCl₃) | 7.1 - 7.3 [2] | 0.9 - 3.7 [2] | ~11.7 (COOH) [2] |
Analysis:
-
N-(2-nitrophenyl)pyrrolidine-1-carboxamide (Predicted): The aromatic protons on the nitrophenyl ring are expected to appear in the downfield region (7.0-8.2 ppm), with the proton ortho to the nitro group being the most deshielded. The pyrrolidine protons will resonate in the upfield region (1.8-3.6 ppm). The amide proton is anticipated to be a broad singlet around 8.5 ppm.
-
Carbamazepine: The aromatic protons of Carbamazepine appear in the 7.2-7.5 ppm range. [1]The vinylic protons of the azepine ring are seen at 6.91 ppm, and the two protons of the primary amine give a broad signal around 4.96 ppm. [1]* Ibuprofen: The aromatic protons of Ibuprofen are observed between 7.1 and 7.3 ppm. [2]The aliphatic protons show a range of signals from 0.9 to 3.7 ppm, corresponding to the isobutyl and propanoic acid moieties. [2]The carboxylic acid proton is highly deshielded, appearing as a broad singlet around 11.7 ppm. [2]
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | C=O Carbon (ppm) |
| N-(2-nitrophenyl)pyrrolidine-1-carboxamide (Predicted) | 120 - 150 | 25 - 50 | ~155 |
| Carbamazepine | 128 - 142 | - | ~158 |
| Ibuprofen (in CDCl₃) | 127 - 141 [3] | 18 - 45 [3] | ~181 [4] |
Analysis:
-
N-(2-nitrophenyl)pyrrolidine-1-carboxamide (Predicted): The aromatic carbons will resonate between 120 and 150 ppm, with the carbon bearing the nitro group being significantly downfield. The pyrrolidine carbons are expected in the 25-50 ppm range. The carboxamide carbonyl carbon should appear around 155 ppm.
-
Carbamazepine: The aromatic carbons of Carbamazepine are found in the 128-142 ppm region. The urea-like carbonyl carbon is observed at approximately 158 ppm.
-
Ibuprofen: The aromatic carbons of Ibuprofen resonate between 127 and 141 ppm. [3]The aliphatic carbons appear in the 18-45 ppm range. [3]The carboxylic acid carbonyl carbon is significantly downfield at around 181 ppm. [4]
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within a molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the absorbance of the solution across a range of wavelengths, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer. A cuvette containing only the solvent is used as a reference.
Diagram of the UV-Vis Experimental Workflow:
Caption: A simple workflow for UV-Vis spectral acquisition.
Comparative UV-Vis Data
| Compound | λmax (nm) | Chromophore |
| N-(2-nitrophenyl)pyrrolidine-1-carboxamide (Predicted) | ~260 and a shoulder at ~340 | Nitrophenyl group |
| Carbamazepine | 192, 212, 235, 286 [5] | Dibenzo[b,f]azepine system |
| Ibuprofen | 222, 258, 264, 272 [6][7][8] | Phenyl group |
Analysis:
-
N-(2-nitrophenyl)pyrrolidine-1-carboxamide (Predicted): The UV-Vis spectrum is expected to be dominated by the electronic transitions of the nitrophenyl group. Nitroaromatic compounds typically show a strong absorption band around 260 nm and often a weaker, longer-wavelength shoulder corresponding to an n→π* transition of the nitro group. [9][10][11]* Carbamazepine: Carbamazepine exhibits multiple absorption maxima at 192, 212, 235, and 286 nm, characteristic of its extended conjugated dibenzo[b,f]azepine system. [5]* Ibuprofen: Ibuprofen shows several absorption maxima at 222, 258, 264, and 272 nm, which are characteristic of the phenyl chromophore. [6][7][8]
Conclusion: A Predictive and Comparative Spectroscopic Portrait
This guide provides a comprehensive, albeit partially predictive, spectroscopic characterization of N-(2-nitrophenyl)pyrrolidine-1-carboxamide. By comparing its anticipated spectral features with the empirical data of Carbamazepine and Ibuprofen, we can highlight the key distinguishing characteristics that will be crucial for its future experimental validation. The presence of the nitro group, in particular, provides a unique spectroscopic signature in FT-IR, ¹³C NMR, and UV-Vis analyses. The detailed protocols and comparative data presented herein offer a valuable resource for researchers and drug development professionals working on the characterization of this and related novel chemical entities.
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my first 13c-nmr spectrum. (n.d.). Retrieved February 23, 2026, from [Link]
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FT-IR spectra of of pure ibuprofen (a) and physical mixtures of... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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The 1 H NMR fragment of the spectrum of carbamazipin (top) and the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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News-Medical. (2015, March 31). EFT-90 Spectra of Ibuprofen Organic Molecules. Retrieved February 23, 2026, from [Link]
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FT-IR spectra of ibuprofen formulations: (A) pure ibuprofen (control),... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe. (n.d.). Retrieved February 23, 2026, from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Carbamazepine. Retrieved February 23, 2026, from [Link]
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FTIR, FTR and UV-Vis analysis of carbamazepine - ResearchGate. (2020, May 29). Retrieved February 23, 2026, from [Link]
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(a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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1 H NMR spectra (in CDCl 3 ) of ibuprofen | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
-
UV‐vis spectrum of ibuprofen from 210–300 nm obtained with a... - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved February 23, 2026, from [Link]
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FTIR spectrum of carbamazepine | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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A Comparative Guide to the Crystal Structure Determination of N-(2-nitrophenyl)pyrrolidine-1-carboxamide
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety. This guide provides a comprehensive comparison of modern techniques for determining the crystal structure of small organic molecules, using the example of N-(2-nitrophenyl)pyrrolidine-1-carboxamide, a compound for which, to date, no public crystal structure data is available[1]. This guide will therefore serve as a roadmap for researchers seeking to elucidate its structure, and that of similar novel compounds.
We will delve into the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD), providing a detailed experimental workflow. Furthermore, we will explore powerful alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) Crystallography, Electron Diffraction, and in silico Crystal Structure Prediction (CSP). Each method's principles, advantages, and limitations will be critically evaluated, supported by experimental insights to guide the selection of the most appropriate technique.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction is the most definitive method for determining the atomic and molecular structure of a crystalline compound[2][3][4]. The technique relies on the diffraction of an X-ray beam by the regular, repeating arrangement of molecules in a single crystal[4]. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, revealing precise atomic positions and bond lengths[2][4].
Key Advantages of SC-XRD:
-
Unambiguous Structure Elucidation: Provides a complete and precise three-dimensional model of the molecule, including stereochemistry and conformation[5][6].
-
High Resolution: Can achieve atomic resolution, providing detailed information on bond lengths, angles, and intermolecular interactions.
-
Absolute Configuration: Can determine the absolute stereochemistry of chiral molecules[5][6].
Limitations:
-
Crystal Requirement: The primary bottleneck is the need for a high-quality single crystal of sufficient size (typically >0.1 mm in all dimensions)[7]. Growing such crystals can be a challenging and time-consuming process[6].
Experimental Workflow for SC-XRD
The successful determination of a crystal structure by SC-XRD is a multi-step process, beginning with the crucial step of crystallization.
Sources
- 1. PubChemLite - N-(2-nitrophenyl)pyrrolidine-1-carboxamide (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 2. rigaku.com [rigaku.com]
- 3. excillum.com [excillum.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Application of Crystalline Matrices for the Structural Determination of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Safety Operating Guide
N-(2-nitrophenyl)pyrrolidine-1-carboxamide proper disposal procedures
Topic: N-(2-nitrophenyl)pyrrolidine-1-carboxamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists[1]
Executive Safety Assessment & Hazard Profiling
Senior Scientist Note: As a research chemical (CAS: 1090012-11-5), specific toxicological data for N-(2-nitrophenyl)pyrrolidine-1-carboxamide is often limited in public databases.[1] Therefore, we must apply the Precautionary Principle . We treat this compound based on the sum of its pharmacophores: the nitroaromatic moiety (potential for methemoglobinemia, aquatic toxicity, and energetic decomposition) and the urea linkage (hydrolytic instability).[1]
Immediate Action Required:
-
Treat as P-List Analog: While not explicitly listed on the EPA P-list, its metabolic hydrolysis yields 2-nitroaniline, a highly toxic, environmentally persistent compound.[1]
-
Segregation: Strictly segregate from strong acids, bases, and reducing agents.[1]
-
Disposal Path: High-Temperature Incineration (HTI) is the only validated disposal method to ensure complete mineralization of the nitro group.
Physicochemical & Hazard Profile
| Parameter | Characteristic | Operational Implication |
| Molecular Formula | C₁₁H₁₃N₃O₃ | Organic nitrogenous waste stream. |
| Functional Groups | Nitro (-NO₂), Urea (-NH-CO-N-), Pyrrolidine | Nitro: Shock sensitivity risk (low but non-zero); Urea: Hydrolysis releases toxic anilines.[1] |
| Physical State | Solid (Crystalline) | Dust inhalation hazard; requires particulate respirator (N95/P100).[1] |
| Solubility | DMSO, Methanol, DCM | Use non-halogenated solvents for disposal prep if possible to reduce incineration costs.[1] |
| Reactivity | Hydrolytically Unstable | Do not dispose of via sanitary sewer.[1] Hydrolysis yields 2-nitroaniline (aquatic toxin). |
| Incompatibility | Strong Oxidizers, Reducing Agents | Risk of exothermic decomposition or formation of explosive azo/hydrazo compounds.[1] |
Pre-Disposal Compatibility Assessment
Before initiating disposal, you must validate the waste stream compatibility.[1][2] This protocol prevents "in-drum" reactions that cause over-pressurization.
The "Rule of Two" for Nitro-Ureas:
-
Never mix with strong acids (HCl, H₂SO₄): Catalyzes hydrolysis, releasing heat and toxic nitroaniline.[1]
-
Never mix with metal hydrides (LiAlH₄, NaH): Potential for reduction of the nitro group to unstable hydroxylamines or hydrazines.[1]
Diagram 1: Chemical Compatibility & Segregation Logic
Caption: Segregation logic emphasizing the preference for combustible solvents to facilitate incineration while strictly avoiding oxidizers and hydrolysis catalysts.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Best for: Expired solids, reaction residues, or contaminated weighing paper.[1]
-
Containment: Place the solid substance into a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar with a Teflon-lined cap.
-
Why? Avoid metal containers.[1] Nitro compounds can form shock-sensitive salts with certain heavy metals over long periods.
-
-
Solvent Dampening (Optional but Recommended): If the solid is dry and powdery, add 5-10 mL of mineral oil or high-boiling inert solvent.[1]
-
Why? Desensitizes the nitro group against friction/static shock during transport.[1]
-
-
Secondary Containment: Seal the primary jar and place it inside a clear, sealable plastic bag (4-mil thickness).
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area, away from light and heat sources.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: HPLC effluent, reaction filtrates.[1]
-
Stream Selection:
-
Quenching (If Reactive Reagents Present):
-
Ensure no active reducing agents (e.g., Borohydrides) remain in the solution.[1] Quench carefully before adding the nitro-urea derivative to the main waste drum.
-
-
pH Check: Verify the waste solution is neutral (pH 6-8).
-
Why? Prevents acid/base-catalyzed hydrolysis of the urea linkage inside the waste drum.
-
-
Transfer: Pour into the appropriate safety carboy using a funnel with a flame arrestor.
Operational Workflow: The Disposal Decision Tree
This workflow ensures you select the correct regulatory path based on the physical state and matrix of the chemical.
Diagram 2: Disposal Decision Matrix
Caption: Decision tree for categorizing waste streams to ensure regulatory compliance and minimize disposal costs.
Emergency Procedures (Spill Response)
In the event of a spill, do not simply wipe it up.[1] The nitro group presents a toxicity hazard that requires specific deactivation.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved), lab coat, and safety goggles.[1]
-
Containment:
-
Solid Spill: Cover with wet paper towels (water or PEG-400) to prevent dust generation. Scoop into a waste jar.
-
Liquid Spill: Absorb with vermiculite or clay-based absorbent. Do not use sawdust (combustible organic + nitro compound = fire risk).[1]
-
-
Decontamination:
-
Disposal of Cleanup Materials: All absorbent materials must be treated as hazardous chemical waste (Scenario A).[1]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Part 261 - Identification and Listing of Hazardous Waste.[1][2] Washington, D.C. [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31680804, N-(2-nitrophenyl)pyrrolidine-1-carboxamide. [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Washington, D.C. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link][1]
Sources
- 1. cpachem.com [cpachem.com]
- 2. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 3. 1090012-11-5|N-(2-Nitrophenyl)pyrrolidine-1-carboxamide|BLD Pharm [bldpharm.com]
- 4. PubChemLite - N-(2-nitrophenyl)pyrrolidine-1-carboxamide (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
